4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule.Chemical Reactions Analysis
This involves studying the reactions the compound can undergo. It includes identifying the reagents and conditions under which the compound reacts, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, optical activity, and stability. It could also involve studying how these properties change under different conditions.Scientific Research Applications
Toxicological Evaluation for Food and Beverage Applications : A toxicological evaluation of this compound, identified as S9632 or CAS 1359963-68-0, was completed to assess its safety for use in food and beverage applications. It was found to be poorly orally bioavailable and rapidly eliminated in rats. Importantly, it demonstrated no mutagenic or clastogenic effects in vitro, and no adverse effects on fetal morphology or maternal toxicity in rats at high doses, providing a NOEL (No Observable Effect Level) of 1000 mg/kg/day (Arthur et al., 2015).
Use as a Flavor Modifier in Food : The EFSA Panel on Food Contact Materials, Enzymes, Flavourings, and Processing Aids delivered a scientific opinion on this substance (FL-no: 16.130), used as a flavor modifier. It was not found in natural source materials of botanical or animal origin. The substance and its hemisulfate monohydrate salt were evaluated for safety concerning dietary exposure, showing no concern with respect to genotoxicity and adequate safety margins (Silano et al., 2017).
Synthesis and Structure-Activity Relationships in Medicinal Chemistry : This compound has been explored in the synthesis and structure-activity relationships in the medicinal chemistry field, particularly in the context of fluoroquinolone antibacterial agents. Such studies involve the modification of quinoline carboxylic acids to enhance antibacterial properties (Miyamoto et al., 1990).
Development of Hypoxia-Selective Cytotoxins : Research has also been conducted on derivatives of quinolines, such as this compound, for developing hypoxia-selective cytotoxins, particularly in the context of cancer treatment. These compounds can selectively target hypoxic cells, which are commonly found in solid tumors (Denny et al., 1992).
Ring Opening Reactions in Organic Chemistry : The compound has also been studied in the context of organic chemistry, particularly in ring-opening reactions of quinoline substituted epoxides. These studies contribute to the understanding of regioselective reactions in complex organic compounds (Boa et al., 2003).
Synthesis of Novel Amino Acids and Peptides : There is research on the synthesis of novel amino acids and peptides using derivatives of quinolines, including 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid. These studies are significant for the development of new pharmaceuticals and biomolecules (Kazmierski et al., 1994).
Safety And Hazards
This involves studying the toxicity of the compound and its impact on the environment. It includes determining safety measures for handling and disposing of the compound.
Future Directions
This involves identifying areas of further research. It could include developing more efficient synthesis methods, studying new reactions, or exploring new applications of the compound.
properties
IUPAC Name |
4-amino-5-[2,2-dimethyl-3-oxo-3-(propan-2-ylamino)propoxy]-2-methylquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-10(2)21-18(25)19(4,5)9-26-13-8-6-7-12-15(13)16(20)14(17(23)24)11(3)22-12/h6-8,10H,9H2,1-5H3,(H2,20,22)(H,21,25)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXLOOCFQPJWBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=N1)C=CC=C2OCC(C)(C)C(=O)NC(C)C)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019836 | |
Record name | 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001019836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white solid, Lightly milky aroma | |
Record name | 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2177/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in 1.9 mM phosphate buffer, pH 7.1, Soluble (in ethanol) | |
Record name | 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2177/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid | |
CAS RN |
1359963-68-0 | |
Record name | 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1359963680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001019836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-5-(3-(ISOPROPYLAMINO)-2,2-DIMETHYL-3-OXOPROPOXY)-2-METHYLQUINOLINE-3-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCE6H7E9VS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Citations
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